N-(tert-Butoxycarbonyl)-L-phenylalanine CAS 13734-34-4
N-(tert-Butoxycarbonyl)-L-phenylalanine CAS 13734-34-4
Topic: N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH) CAS: 13734-34-4[1][2][3][4]
Executive Summary
N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH) is a critical amino acid derivative serving as a foundational building block in peptide chemistry and pharmaceutical manufacturing.[3] As the protected form of L-phenylalanine, it enables the precise synthesis of peptide-based therapeutics by preventing unwanted side reactions at the
Chemical Identity & Physicochemical Profile
Boc-L-Phe-OH is a white, crystalline powder characterized by high enantiomeric purity and stability under standard storage conditions.[3]
| Property | Specification |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
| CAS Number | 13734-34-4 |
| Molecular Formula | C |
| Molecular Weight | 265.31 g/mol |
| Melting Point | 85 – 87 °C |
| Solubility | Soluble in Methanol, Ethanol, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Specific Rotation | |
| pKa | ~3.9 (Carboxylic acid) |
| Appearance | White to off-white crystalline powder |
Key Structural Feature: The tert-butoxycarbonyl (Boc) group renders the amine inert to nucleophilic attack and base hydrolysis, while remaining cleavable under acidic conditions (e.g., Trifluoroacetic acid or HCl/Dioxane). This orthogonality to base-labile protecting groups (like Fmoc or methyl esters) is the basis of its utility.[3]
Synthesis & Manufacturing
The industrial synthesis of Boc-L-Phe-OH typically follows the Schotten-Baumann conditions, ensuring high yield and retention of chirality.[3]
Synthetic Route
The reaction involves the acylation of L-phenylalanine with Di-tert-butyl dicarbonate (Boc
Reaction Protocol:
-
Dissolution: L-Phenylalanine is dissolved in 1N NaOH and tert-butanol (or Dioxane) to create a homogenous phase.[3] The base keeps the carboxylic acid deprotonated (soluble) and the amine nucleophilic.
-
Acylation: Boc
O is added dropwise at 0–5 °C. The reaction is exothermic; temperature control is vital to prevent racemization. -
Workup: The mixture is washed with an organic solvent (e.g., Pentane) to remove unreacted Boc
O. The aqueous layer is then carefully acidified (pH 2–3) with KHSO or Citric Acid. -
Isolation: The product precipitates as a white solid or is extracted into Ethyl Acetate and crystallized.
Process Diagram
Figure 1: Industrial synthesis pathway for Boc-L-Phe-OH via Schotten-Baumann conditions.
Application in Peptide Synthesis (Boc-SPPS)
Boc-L-Phe-OH is the standard building block for introducing Phenylalanine residues in Boc-Solid Phase Peptide Synthesis.[3]
The Boc Chemistry Cycle
Unlike Fmoc chemistry (which uses base for deprotection), Boc chemistry relies on an acid-labile N-terminal protection strategy.[3]
-
Coupling: The carboxyl group of Boc-L-Phe-OH is activated (using DCC/HOBt or HATU) and reacted with the resin-bound peptide amine.[3]
-
Deprotection: The N-terminal Boc group is removed using Trifluoroacetic Acid (TFA) (neat or 50% in DCM).[3]
-
Neutralization: The resulting amine salt is neutralized with DIEA (Diisopropylethylamine) before the next coupling.
Strategic Advantages
-
Acid Stability: The benzyl-based side chain protection (often used in Boc chemistry) is stable to the TFA deprotection steps, allowing for "global deprotection" only at the very end using HF (Hydrofluoric Acid) or TFMSA.[3]
-
Aggregration: Boc chemistry often solubilizes difficult sequences better than Fmoc chemistry due to the disruption of beta-sheets by the protonated N-terminus during the synthesis steps.[3]
Figure 2: The Boc-SPPS Cycle.[3] Note the requirement for a neutralization step after acid deprotection.
Pharmaceutical Applications
Beyond generic peptide synthesis, Boc-L-Phe-OH is a high-value intermediate for specific classes of antiretroviral drugs.[3]
HIV Protease Inhibitors
The phenylalanyl structure is a key pharmacophore in HIV protease inhibitors, mimicking the Phe-Pro cleavage site of the viral polyprotein.
-
Saquinavir (Invirase): Boc-L-Phe-OH is a primary starting material.[1][3] It is converted into Boc-L-Phenylalanal (aldehyde), which is then reacted to form the central hydroxyethylamine isostere core essential for binding to the protease active site.[3]
-
Nelfinavir (Viracept): Similar synthetic strategies utilize the chiral pool of L-Phenylalanine provided by the Boc-protected derivative to establish the stereochemistry of the hydrophobic pocket binding domain.[3]
HIV Capsid Inhibitors
Recent research into HIV-1 capsid inhibitors (e.g., PF-74 analogues) utilizes Boc-L-Phe-OH as the scaffold.[3] The Boc group allows for selective modification of the C-terminus (e.g., amidation with functionalized anilines) before N-terminal deprotection and further elaboration.[3]
Analytical Quality Control
Ensuring the purity of Boc-L-Phe-OH is critical to prevent "deletion sequences" or diastereomeric impurities in the final drug product.[3]
HPLC Method for Purity
Objective: Separate Boc-L-Phe-OH from free L-Phe and Boc
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 210 nm (amide bond) and 254 nm (phenyl ring).[3]
-
Acceptance Criteria: Purity
99.0%; D-isomer 0.5%.
Impurity Profile
| Impurity | Origin | Impact |
| Free L-Phenylalanine | Incomplete acylation | Leads to double insertions or branching.[3] |
| D-Boc-Phenylalanine | Racemization during synthesis | Creates diastereomeric peptides (hard to purify).[3] |
| Di-Boc-Phenylalanine | Excess Boc | Reduces coupling efficiency; steric hindrance.[3] |
Handling & Stability
-
Storage: Store at +2°C to +8°C. While stable at room temperature for short periods, cold storage prevents slow decarboxylation or moisture absorption.
-
Hygroscopicity: Moderately hygroscopic. Allow container to reach room temperature before opening to prevent condensation.
-
Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles) is required.
-
Shelf Life: Typically 2–3 years if stored in a tightly sealed container, protected from light.
References
-
ChemicalBook. (2026). N-(tert-Butoxycarbonyl)-L-phenylalanine Properties and Synthesis. Link
-
Organic Syntheses. (1985). N-tert-Butoxycarbonyl-L-Phenylalanine Synthesis Protocol. Coll. Vol. 7, p.70. Link
-
National Institutes of Health (NIH). (2010). Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir.[8][9] PubMed. Link
-
BenchChem. (2025).[5] HPLC Analysis for Purity Confirmation of Fmoc/Boc Amino Acids. Link[3]
-
Sigma-Aldrich. (2026).[3] Boc-Phe-OH Product Specification and MSDS. Link
-
Chimia. (1996).[10] Synthesis of the HIV-Proteinase Inhibitor Saquinavir: A Challenge for Process Research. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | C14H19NO4 | CID 77857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2006134612A1 - A process for the preparation of saquinavir using novel intermediate - Google Patents [patents.google.com]
